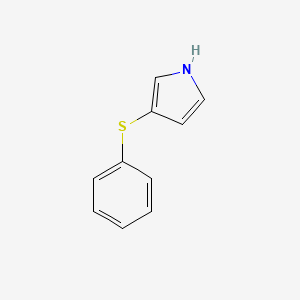

3-(Phenylsulfanyl)-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82511-49-7 |

|---|---|

Molecular Formula |

C10H9NS |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

3-phenylsulfanyl-1H-pyrrole |

InChI |

InChI=1S/C10H9NS/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8,11H |

InChI Key |

UFHBAVNVFLPEBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CNC=C2 |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 3 Phenylsulfanyl 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) on the Pyrrole (B145914) Ring and its Modulation by the Phenylsulfanyl Group

The pyrrole ring is inherently electron-rich and highly susceptible to electrophilic aromatic substitution (EAS), with a strong preference for attack at the C2 (α) position over the C3 (β) position. This preference is attributed to the greater stabilization of the cationic intermediate (arenium ion) formed during α-attack, which can be delocalized over three atoms, compared to the two atoms available for the intermediate in β-attack. onlineorganicchemistrytutor.com The introduction of a phenylsulfanyl group at the C3 position introduces competing electronic effects that modulate this inherent reactivity.

Direct electrophilic substitution on unprotected 3-substituted pyrroles can be complex, often leading to mixtures of products or polymerization under harsh acidic conditions. However, studies on related systems, particularly N-protected pyrroles, provide significant insight into the expected regioselectivity.

Friedel-Crafts acylation and alkylation reactions on the pyrrole scaffold are classic examples of EAS. The regiochemical outcome is sensitive to the nature of the electrophile, the catalyst, and the substituents on the pyrrole ring. researchgate.net For instance, in the case of 1-(phenylsulfonyl)pyrrole (B93442), a substrate where the nitrogen lone pair is significantly deactivated, the choice of Lewis acid catalyst can direct the site of acylation. Strong Lewis acids like AlCl₃ typically favor C3 acylation, while milder ones like BF₃·OEt₂ lead predominantly to C2 acylation. researchgate.netresearchgate.net

When a phenylsulfanyl group is present at C3, it is expected to influence subsequent electrophilic attacks. The sulfur atom can act as an ortho-, para-director through resonance donation of its lone pairs, while also being inductively deactivating. In the context of the pyrrole ring, this would direct incoming electrophiles to the C2 and C5 positions. For a 3-substituted pyrrole, the C5 position is often sterically and electronically favored for further substitution. Research on the acylation of 3-alkyl-1-(phenylsulfonyl)pyrroles has shown that substitution predominantly occurs at the C5 position, with the proportion of C2 substitution decreasing as the size of the C3-alkyl group increases. cdnsciencepub.com A similar trend would be anticipated for the 3-(phenylsulfanyl) derivative.

Alkylation reactions on 1-(phenylsulfonyl)pyrrole are generally less regioselective than acylations, often yielding mixtures of 2- and 3-substituted isomers. researchgate.netcdnsciencepub.com However, tert-butylation shows high selectivity for the C3 position. cdnsciencepub.com For a pre-existing 3-(phenylsulfanyl)-1-(phenylsulfonyl)pyrrole, alkylation would be expected to be directed primarily to the C5 position.

| Reaction | Substrate | Reagents and Conditions | Major Product(s) | Reference |

| Acylation | 1-(Phenylsulfonyl)pyrrole | Acyl chloride, AlCl₃ | 3-Acyl-1-(phenylsulfonyl)pyrrole | researchgate.netresearchgate.netacs.org |

| Acylation | 1-(Phenylsulfonyl)pyrrole | Acyl chloride, BF₃·OEt₂ | 2-Acyl-1-(phenylsulfonyl)pyrrole | researchgate.netresearchgate.net |

| Alkylation | 1-(Phenylsulfonyl)pyrrole | t-BuCl, AlCl₃ | 3-tert-Butyl-1-(phenylsulfonyl)pyrrole | cdnsciencepub.com |

| Alkylation | 1-(Phenylsulfonyl)pyrrole | EtBr or i-PrBr, AlCl₃ | Mixture of 2- and 3-alkyl isomers | cdnsciencepub.com |

| Acylation | 3-Alkyl-1-(phenylsulfonyl)pyrrole | Acetyl chloride, AlCl₃ | 5-Acetyl-3-alkyl-1-(phenylsulfonyl)pyrrole | cdnsciencepub.com |

The high reactivity of the pyrrole ring often necessitates the use of N-protecting groups to prevent side reactions and improve regioselectivity during EAS. Electron-withdrawing protecting groups, such as phenylsulfonyl (-SO₂Ph), are particularly effective. cdnsciencepub.com

The 1-phenylsulfonyl group significantly deactivates the pyrrole ring towards electrophilic attack by withdrawing electron density from the nitrogen atom. cdnsciencepub.com This deactivation makes the ring less prone to polymerization and allows for more controlled substitutions. researchgate.netcdnsciencepub.com As discussed, this group also plays a critical role in directing the regioselectivity of acylations. researchgate.netacs.org The successful synthesis of 3-acylpyrroles often relies on the use of 1-(phenylsulfonyl)pyrrole, followed by facile removal of the protecting group via mild alkaline hydrolysis. researchgate.netacs.org

Other protecting groups, such as 2-chloroethyl and 2-phenylsulfonylethyl, have also been developed. cdnsciencepub.com These groups can be readily attached and later removed under specific conditions, demonstrating their utility in multi-step syntheses involving pyrrole intermediates. For instance, the 2-phenylsulfonylethyl group can be cleaved via a reverse Michael reaction using a base like sodium hydride. cdnsciencepub.com In the context of 3-(phenylsulfanyl)-1H-pyrrole, the use of such a protecting group would be a standard strategy to enable controlled functionalization of the other ring positions via EAS.

The deactivating effect of the N-phenylsulfonyl group is highlighted by the failure of certain reactions that proceed on less deactivated pyrroles, such as iodination with I₂/HgO. cdnsciencepub.com This underscores the profound influence the protecting group has on modulating the intrinsic reactivity of the pyrrole nucleus.

Radical Reactions Involving this compound

The study of radical reactions involving pyrroles has opened new avenues for their functionalization, offering complementary reactivity to traditional ionic pathways.

Pyrrolyl radicals can be generated from suitable precursors through various methods, including photoredox catalysis. A recent strategy involves the use of N-sulfonyl pyrroles as precursors to both sulfonyl and pyrrolyl radicals. rsc.org This process is mediated by visible light and a photocatalyst, which facilitates the cleavage of the nitrogen-sulfur (N–S) bond through an energy transfer mechanism. rsc.org This method allows for the generation of a carbon-centered pyrrolyl radical, which can then engage in subsequent coupling reactions. rsc.org While this specific example involves N-S bond cleavage, it establishes a precedent for generating pyrrolyl radicals from sulfonyl-substituted pyrroles, a strategy that could potentially be adapted to C-S bond cleavage in molecules like this compound under different catalytic conditions.

Once generated, pyrrolyl radicals are versatile intermediates for C-C and C-heteroatom bond formation. Visible light-mediated radical/radical cross-coupling has been successfully employed for the di- and tri-functionalization of alkenes using N-sulfonyl pyrrole as the radical precursor. rsc.org This protocol highlights the synthetic utility of pyrrolyl radicals in constructing complex molecules and building quaternary carbon centers. rsc.org

More broadly, radical cross-coupling reactions are powerful tools in modern organic synthesis. rsc.org Dual catalytic systems, often combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), can facilitate the coupling of radical species with various partners. rsc.orgchemrxiv.org For instance, photocatalytic methods have been developed for the synthesis of aryl sulfides via a radical-radical cation cross-coupling of electron-rich arenes with disulfides. beilstein-journals.org Metal-free oxidative cross-coupling reactions of pyrroles with other aromatic compounds can also proceed through radical cation intermediates or via stabilized iodonium (B1229267) salts. jst.go.jp These methodologies provide a framework for potential cross-coupling reactions involving a 3-(phenylsulfanyl)pyrrolyl radical or the parent molecule itself.

| Reaction Type | Pyrrole Precursor | Radical Generation | Coupling Partner | Product Type | Reference |

| Alkene Difunctionalization | N-Sulfonyl pyrrole | Visible light, photocatalyst (N-S cleavage) | Alkenes | Dipyrrolyl acetonitriles | rsc.org |

| Thiolation of Arenes | Electron-rich arenes | Visible light, photocatalyst | Aryl/alkyl disulfides | Aryl sulfides | beilstein-journals.org |

| Arene-Arene Coupling | Pyrroles | Hypervalent iodine reagent | Aromatic nucleophiles | Biaryls | jst.go.jp |

Cycloaddition Reactions of this compound Derivatives

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing efficient access to complex ring systems with high stereocontrol. Derivatives of this compound can participate in these reactions, either as a component in the construction of the pyrrole ring itself or as a starting material for further annulation.

A notable example is the gold(I)-catalyzed [3+2] annulation of alkynyl thioethers with isoxazoles to produce highly substituted 3-sulfenylated pyrroles. nih.govacs.org In this reaction, the gold catalyst activates the alkyne, and the isoxazole (B147169) serves as a nitrenoid surrogate. The reaction proceeds with high regioselectivity, with the C-N bond forming at the carbon β to the sulfenyl group, directly yielding the 3-(phenylsulfanyl)pyrrole core. nih.govacs.org This method allows for the creation of diverse 3-sulfenylated pyrroles by varying the substituents on both the alkyne and the isoxazole. acs.org

Furthermore, once formed, substituted pyrroles can be elaborated using other cycloaddition strategies. For example, N-protected vinylpyrroles, which can be synthesized from the corresponding acetylpyrroles, are stable heterodienes for [4+2] cycloaddition (Diels-Alder) reactions with electron-deficient dienophiles. researchgate.net This approach provides access to tetrahydroindole derivatives. A hypothetical 3-(phenylsulfanyl)-5-vinyl-1-(phenylsulfonyl)pyrrole would be expected to undergo similar Diels-Alder reactions, leading to functionalized tetrahydroindoles bearing the phenylsulfanyl moiety.

1,3-Dipolar cycloadditions involving azomethine ylides and various dipolarophiles are also a powerful tool for constructing pyrrolidine-containing spiro-heterocycles, demonstrating another facet of pyrrole-related cycloaddition chemistry. nih.gov

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product | Reference |

| [3+2] Annulation | Alkynyl thioether + Isoxazole | [IPrAu(CH₃CN)]SbF₆, 80 °C | 3-Sulfenylated pyrrole | nih.govacs.org |

| [4+2] Diels-Alder | N-Protected 2- or 3-vinylpyrrole + Electron-deficient dienophile | Heat | Tetrahydroindole derivative | researchgate.net |

| [3+2] 1,3-Dipolar | Isatin-derived azomethine ylide + Maleimide | Heat | Spirooxindole-pyrrolidine | nih.gov |

Diels-Alder Reactivity of Vinylpyrrole Analogues

While direct studies on the Diels-Alder reactivity of 3-vinyl-5-(phenylsulfanyl)-1H-pyrrole are not extensively documented, significant insights can be drawn from closely related analogues, particularly N-protected 3-vinylpyrroles. The nitrogen of the pyrrole ring is often protected, for instance with a phenylsulfonyl group, to stabilize the molecule and modulate its reactivity.

N-p-Toluenesulfonyl-3-vinylpyrrole serves as a key model, undergoing endo-addition [4+2] cycloaddition reactions with dienophiles such as maleimides and benzoquinones. researchgate.net These reactions typically proceed with subsequent isomerization to yield tetrahydroindole structures. researchgate.net Dehydrogenation of these adducts can then lead to the fully aromatic indole (B1671886) core. researchgate.net

Research has demonstrated that 1-(phenylsulfonyl)-3-vinylpyrrole, a stable diene, readily participates in [4+2] cycloaddition reactions with electron-deficient dienophiles to form tetrahydroindole derivatives. researchgate.net For example, it reacts efficiently with N-phenylmaleimide (NPM) and maleic anhydride (B1165640) to produce the corresponding rearomatized Diels-Alder adducts in good yields. ncl.ac.ukcore.ac.uk This reactivity underscores the capacity of the 3-vinylpyrrole system to act as a diene in pericyclic reactions, a behavior expected to be shared by vinylated derivatives of this compound.

| Diene | Dienophile | Product(s) | Yield (%) | Reference(s) |

| 1-(Phenylsulfonyl)-3-vinylpyrrole | Maleic Anhydride | Rearomatised Adduct | 73 | ncl.ac.ukcore.ac.uk |

| 1-(Phenylsulfonyl)-3-vinylpyrrole | N-Phenylmaleimide (NPM) | Rearomatised Adduct | 75 | ncl.ac.ukcore.ac.uk |

| N-p-Toluenesulfonyl-3-vinylpyrrole | Maleimides / Benzoquinones | Tetrahydroindoles | Good | researchgate.net |

The presence of the N-phenylsulfonyl group is crucial for these transformations, as it influences the electronic properties and stability of the vinylpyrrole diene. researchgate.netcdnsciencepub.com The cycloaddition of 2- and 3-vinylpyrroles is a well-established method for the synthesis of indole derivatives. researchgate.net

[3+2] Cycloaddition Pathways

The this compound framework is closely associated with [3+2] cycloaddition chemistry, primarily through its synthesis. A notable method involves the gold(I)-catalyzed formal [3+2] cycloaddition of alkynyl thioethers with isoxazoles, which provides a regioselective route to highly functionalized 3-sulfenylated pyrroles. acs.orgnih.gov This reaction proceeds through the generation of a nitrenoid intermediate from the isoxazole, which then undergoes annulation with the alkynyl thioether. acs.org The reaction is tolerant of a wide range of functional groups on both the alkyne and the isoxazole components. acs.orgnih.gov

This synthetic pathway highlights that the 3-phenylsulfanyl pyrrole structure is a stable outcome of such cycloadditions. Other methodologies for pyrrole synthesis via [3+2] cycloadditions include the visible-light-induced reaction of 2H-azirines with alkynes, which furnishes highly functionalized pyrroles under metal-free conditions. nih.gov While these examples focus on the formation of the pyrrole ring, they establish the pyrrole scaffold's inherent connection to [3+2] cycloaddition mechanisms.

Transformational Chemistry of the Phenylsulfanyl Group

The phenylsulfanyl group at the C3-position of the pyrrole ring is not merely a passive substituent but an active functional handle that can undergo a variety of chemical transformations. These include oxidation to higher oxidation states and cleavage of the carbon-sulfur bond to allow for further derivatization.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the phenylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they modulate the electronic properties of the substituent, turning it from an electron-donating group into a powerful electron-withdrawing group. researchgate.net

Selective oxidation of 3-sulfenylated pyrroles to their sulfinyl (sulfoxide) and sulfonyl (sulfone) forms has been successfully demonstrated. acs.orgnih.gov The oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis, often accomplished using oxidants like hydrogen peroxide. sci-hub.se For instance, aromatic sulfides can be oxidized to sulfoxides or further to sulfones using 30% hydrogen peroxide, with the outcome controlled by reaction conditions and the use of catalysts like sodium tungstate. sci-hub.seorganic-chemistry.org The sulfonyl group, in particular, is a versatile functional group used widely in the synthesis of biologically active compounds due to its electronic properties and ability to be easily modified or removed. researchgate.net

| Starting Material | Product | Key Transformation | Reference(s) |

| 3-Sulfenyl Pyrrole | 3-Sulfinyl Pyrrole | Selective Oxidation | acs.orgnih.gov |

| 3-Sulfenyl Pyrrole | 3-Sulfonyl Pyrrole | Selective Oxidation | acs.orgnih.gov |

In a related study, the reaction of 2,5-dimethylpyrrole with phenylsulfonyl chloride unexpectedly yielded 1-phenylsulfonyl-3-phenylsulfinyl-2,5-dimethylpyrrole, a product containing both a sulfonyl and a sulfinyl group, further demonstrating the accessibility of these oxidized sulfur states on the pyrrole ring. researchgate.net

Cleavage and Derivatization of the C-S Bond

The carbon-sulfur bond in this compound and its oxidized derivatives offers a gateway for further molecular diversification. researchgate.net Cleavage of this bond allows for the introduction of other functional groups or a simple hydrogen atom (desulfenylation).

Research has shown that after oxidation to the sulfinyl derivative, the resulting 3-(phenylsulfinyl)pyrrole can undergo protodesulfinylation. acs.org This reaction, facilitated by triflic anhydride and a base, cleaves the C-S bond and replaces the phenylsulfinyl group with a hydrogen atom, yielding a trisubstituted pyrrole. nih.gov Furthermore, direct desulfenylation of the parent 3-(phenylsulfanyl)pyrrole has been achieved using Brønsted acid, providing a chemoselective method to reduce the sulfenyl group in the presence of other functionalities. acs.orgnih.gov

These desulfuration reactions are valuable as they enable the use of the phenylsulfanyl group as a traceless directing or activating group, which can be removed after serving its synthetic purpose. acs.orgnih.gov The cleavage of C-S bonds is a significant area of research, with various transition-metal-free strategies being developed. researchgate.net For the corresponding sulfones, the arylsulfonyl group can also be cleaved. For example, arylsulfonyl groups protecting the pyrrole nitrogen can be removed by treatment with a thiol. sci-hub.se This type of C-S bond cleavage transforms the strongly electron-withdrawing sulfonyl group, potentially allowing for further reactions on the pyrrole ring. researchgate.netrsc.org

Advanced Spectroscopic Characterization of 3 Phenylsulfanyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific experimental NMR data for 3-(phenylsulfanyl)-1H-pyrrole is not available in the reviewed literature. A detailed analysis of its 1H and 13C NMR spectra, including chemical shifts, coupling constants, and 2D NMR correlations, would be necessary for a complete structural elucidation.

1H NMR Chemical Shift Analysis and Coupling Constant Interpretation

A hypothetical 1H NMR spectrum would be expected to show signals for the pyrrole (B145914) ring protons and the phenyl group protons. The chemical shifts and coupling patterns would provide information about the substitution pattern and the electronic environment of the different protons.

13C NMR Chemical Shift Assignment and Multiplicity Analysis

The 13C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would be indicative of the hybridization and electronic nature of each carbon atom.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Detailed mass spectrometry data, including high-resolution mass spectrometry (HRMS) and fragmentation analysis, are not publicly available for this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis would be crucial to confirm the elemental composition and determine the exact molecular weight of the compound, which has a predicted molecular formula of C10H9NS.

Fragmentation Patterns and Structural Information

The fragmentation pattern observed in the mass spectrum would provide valuable structural information by revealing characteristic losses of fragments from the parent ion.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the bonding within this compound. The complementary nature of IR and Raman spectroscopy allows for a thorough analysis of the molecule's vibrational modes. mdpi.comnih.gov

Characteristic Vibrational Modes of Pyrrole Ring

The vibrational spectrum of the pyrrole ring in this compound is characterized by several distinct modes of vibration. The N-H stretching vibration is typically observed as a broad band in the region of 3400-3200 cm⁻¹ in the infrared spectrum. researchgate.net The C-H stretching vibrations of the pyrrole ring give rise to bands in the region of 3150-3050 cm⁻¹. cdnsciencepub.com

The fundamental vibrations of the polypyrrole ring are also identifiable, with a characteristic band appearing around 1475 cm⁻¹. researchgate.net Ring stretching modes for 1-substituted pyrroles are typically observed near 1540, 1470, and 1400 cm⁻¹. publish.csiro.au The C-N stretching vibrations can be correlated with peaks around 1198 cm⁻¹ and 952 cm⁻¹. researchgate.net Out-of-plane bending of the pyrrole ring is also a characteristic feature. oregonstate.edu Theoretical studies on pyrrole and its N-substituted derivatives have shown that some vibrational frequencies are sensitive to the mass of the substituent on the nitrogen atom, leading to the mixing of vibrational modes. researchgate.networktribe.com

A detailed analysis of the infrared spectrum of gaseous pyrrole reveals distinct Q branches for certain vibrations, providing further insight into its rotational-vibrational structure. cdnsciencepub.com The study of pyrrole and its deuterium-substituted derivatives has enabled the assignment of most of its 24 fundamental frequencies, confirming a C2v symmetry for the molecule. aip.org

Table 1: Characteristic Vibrational Frequencies of the Pyrrole Ring

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3400-3200 | researchgate.net |

| C-H Stretch | 3150-3050 | cdnsciencepub.com |

| Ring Stretching | ~1540, ~1470, ~1400 | publish.csiro.au |

| C-N Stretch | ~1198, ~952 | researchgate.net |

Vibrational Signatures of the Phenylsulfanyl Moiety

The phenylsulfanyl group introduces its own set of characteristic vibrational bands to the spectrum of this compound. The stretching vibration of the C-S bond in aryl sulfides is typically weak and appears in the region of 710-670 cm⁻¹. The S-S bond vibrations in organic disulfides and polysulfides are also a subject of study and can be useful for structural elucidation. tandfonline.com

The infrared spectra of organosulfur compounds have been examined to assign group frequencies arising from C-S, S-S, N-S, and O-S stretching vibrations. cdnsciencepub.com Theoretical and experimental studies on compounds containing the phenylsulfanyl group, such as 2-benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile, have provided detailed assignments of their vibrational modes. researchgate.net In such molecules, the C-H in-plane and out-of-plane bending vibrations of the phenyl rings are identified, along with the vibrations of the sulfide (B99878) linkage. researchgate.net

Raman spectroscopy is particularly useful for studying sulfur-containing functional groups. nih.gov For instance, in the Raman spectrum of diallyl sulfide, bands assigned to sulfur-containing groups are significantly altered upon interaction with other molecules. nih.gov Theoretical studies on aryl sulfides using density functional theory (DFT) have been conducted to investigate their molecular properties and infrared spectra, providing insights into their electronic structure. bohrium.com

Electronic Absorption (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic structure and the extent of conjugation in this compound. The absorption of ultraviolet and visible light promotes electrons from lower to higher energy molecular orbitals, and the wavelengths of these absorptions are characteristic of the molecule's electronic system.

The introduction of a phenylsulfanyl group to the pyrrole ring is expected to cause a red-shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted pyrrole. This is due to the extension of the conjugated π-system through the sulfur atom's lone pairs. Studies on α,ω-bis(arylthio)oligothiophenes have shown that the arylthio group significantly lowers the HOMO-LUMO gap and causes a red-shift in the lowest-energy transition. acs.org This effect is attributed to the conjugative overlap of a sulfur lone pair with the π-system of the aromatic rings. acs.org

The absorption spectra of organic compounds are heavily influenced by the size of their conjugated systems and the presence of various functional groups. shimadzu.com In general, larger conjugated systems lead to absorption at longer wavelengths and with higher molar absorptivity. shimadzu.com The electronic transitions in arylthio-substituted heterocycles are a subject of interest for understanding their electronic properties. grafiati.com For instance, the UV-Vis spectra of arylthio-substituted tetrathiafulvalenes show electronic transitions between the donor and acceptor moieties in their co-crystals with fullerenes. beilstein-journals.org

X-ray Crystallography for Solid-State Structural Analysis

While a specific crystal structure for this compound has not been found in the reviewed literature, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. bohrium.com Analysis of the crystal structures of related compounds provides valuable insights into the expected bond lengths, bond angles, torsional angles, and intermolecular interactions for this molecule.

Bond Lengths, Bond Angles, and Torsional Angles

The geometry of the pyrrole ring itself is well-established from studies of pyrrole and its derivatives. For instance, the crystal and molecular structure of pyrrole-2-carboxylic acid has been determined, revealing details about the π-electron delocalization within its dimers. acs.org

Table 2: Expected General Bond Parameters

| Parameter | Expected Value/Range |

|---|---|

| Pyrrole Ring C-C Bond Length | ~1.37 - 1.42 Å |

| Pyrrole Ring C-N Bond Length | ~1.37 - 1.38 Å |

| C-S Bond Length | ~1.75 - 1.80 Å |

| C-S-C Bond Angle | ~100 - 105° |

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. These interactions can include hydrogen bonding, π-π stacking, and sulfur-containing interactions.

The N-H group of the pyrrole ring can act as a hydrogen bond donor, forming N-H···π or N-H···S hydrogen bonds. Sulfur atoms are known to participate in various non-covalent interactions, including S···S and C-H···S contacts. researchgate.nettandfonline.com These interactions play a crucial role in the assembly of supramolecular architectures. tandfonline.com The analysis of crystal structures of small molecules containing sulfur reveals preferred geometries for sulfur-sulfur interactions. researchgate.net Furthermore, intermolecular S···O interactions have been investigated theoretically and statistically, highlighting their importance in biological systems and materials science. researchgate.net

Computational and Theoretical Chemistry Studies of 3 Phenylsulfanyl 1h Pyrrole

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance of accuracy and computational cost. science.gov It is widely used to determine the ground-state properties of molecules by calculating the electron density.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule on its potential energy surface. For 3-(Phenylsulfanyl)-1H-pyrrole, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible, resulting in a stable conformation.

The key structural parameters for this molecule include the planarity of the pyrrole (B145914) ring, the orientation of the phenyl group relative to the pyrrole ring, and the geometry around the sulfur atom. Conformational analysis would focus on the rotation around the C3-S and S-C(phenyl) bonds. The dihedral angle between the mean planes of the pyrrole and phenyl rings is a critical parameter. Theoretical calculations on related N-phenylsulfonyl pyrrole systems have shown that the orientation between aromatic rings can be nearly orthogonal, influenced by steric and electronic factors. dartmouth.eduiucr.org For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would predict the most stable conformer. nih.govresearchgate.net It is expected that the molecule would adopt a non-planar conformation to minimize steric hindrance between the hydrogen atoms on the pyrrole and phenyl rings.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations) Note: These values are representative examples based on DFT calculations for similar molecular structures and are not specific experimental data for this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C3-S | 1.77 |

| Bond Length (Å) | S-C(phenyl) | 1.78 |

| Bond Length (Å) | N1-H1 | 1.01 |

| Bond Angle (°) | C2-C3-S | 125.5 |

| Bond Angle (°) | C3-S-C(phenyl) | 103.0 |

| Dihedral Angle (°) | C2-C3-S-C(phenyl) | ~75.0 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. dergipark.org.trresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring and the sulfur atom, which has lone pairs of electrons. The LUMO is likely to be distributed over the phenyl ring and the C-S bond. The introduction of the phenylsulfanyl group at the 3-position of the pyrrole ring would influence the energy levels of these orbitals compared to unsubstituted pyrrole. psu.edu

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com These parameters provide quantitative measures of the molecule's reactivity. dergipark.org.tr

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors (Calculated via DFT) Note: The values presented are illustrative and typical for pyrrole derivatives as determined by DFT calculations.

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -5.80 |

| LUMO Energy | E_LUMO | -1.20 |

| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | 4.60 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.50 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.30 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.66 |

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential. jcsp.org.pk

For this compound, the MEP surface would likely show a region of high negative potential (red) around the nitrogen atom of the pyrrole ring and the sulfur atom, due to their lone pairs of electrons. The hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The π-system of the pyrrole and phenyl rings will also influence the potential distribution. researchgate.netresearchgate.net This analysis helps in understanding non-covalent interactions and the sites most likely to be involved in chemical reactions.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which is essential for structure elucidation and characterization.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) are commonly performed using the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT. escholarship.org By optimizing the geometry and then calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra. nih.govnih.gov For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the pyrrole and phenyl rings. The accuracy of these predictions is often high, with mean absolute errors of less than 0.3 ppm for ¹H and 2 ppm for ¹³C being achievable with appropriate functionals and basis sets. nih.govrsc.org

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates at the optimized geometry. arxiv.org This yields a set of harmonic vibrational modes and their corresponding intensities. For this compound, characteristic frequencies would be predicted for the N-H stretch, C-H stretches of the aromatic rings, C=C stretching of the rings, and C-S stretching vibrations. Calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent errors, improving agreement with experimental data. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). faccts.deacs.org This method calculates the energies of vertical electronic excitations from the ground state to various excited states and their corresponding oscillator strengths. core.ac.uk The predicted transitions, often characterized as π→π* or n→π* excitations, can be correlated with the absorption bands observed experimentally. For this compound, TD-DFT would likely predict strong π→π* transitions associated with the conjugated system of the pyrrole and phenyl rings. nih.gov

Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: These are representative values based on DFT and TD-DFT calculations for analogous compounds.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | ~8.2 | N-H |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~115-135 | Aromatic Carbons |

| IR | Frequency (cm⁻¹) | ~3450 | N-H Stretch |

| IR | Frequency (cm⁻¹) | ~700 | C-S Stretch |

| UV-Vis | λ_max (nm) | ~260 | π→π* Transition |

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

While DFT focuses on ground-state properties, the Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity and reaction mechanisms by analyzing the changes in electron density along a reaction pathway. dntb.gov.ua MEDT studies are particularly useful for pericyclic reactions, such as cycloadditions. researchgate.netresearchgate.net

Transition State Characterization and Activation Energy Calculations

To study a reaction involving this compound, such as a [3+2] cycloaddition or an electrophilic substitution, MEDT would be employed to map out the potential energy surface. This involves locating and characterizing the transition state (TS)—the maximum energy point along the minimum energy reaction path. A true transition state is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. dtu.dk

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Approaches

QSAR and molecular modeling are powerful computational tools for predicting the biological activity and physicochemical properties of chemical compounds based on their molecular structure.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR models for "this compound" have been reported, studies on related pyrrole-sulfur derivatives demonstrate the utility of this approach.

For instance, QSAR studies on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives have been conducted to elucidate the structural requirements for their anticancer activity. These models typically use a variety of molecular descriptors, which can be categorized as follows:

| Descriptor Category | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, atomic charges | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular volume, surface area, specific steric parameters | Accounts for the size and shape of the molecule, which can influence receptor binding. |

| Hydrophobic | LogP, molar refractivity | Quantifies the lipophilicity of the molecule, affecting its transport and distribution. |

| Topological | Connectivity indices, shape indices | Encodes information about the connectivity and branching of the molecule. |

A hypothetical QSAR study on a series of "this compound" analogs could identify key structural features that modulate a particular biological activity. For example, substitutions on the phenyl ring or the pyrrole nucleus could be correlated with changes in activity, guiding the design of more potent compounds. Studies on other pyrrole derivatives have highlighted the importance of specific substitutions for their activity as COX inhibitors.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is instrumental in understanding the non-covalent interactions that stabilize the ligand-receptor complex.

In the context of "this compound," molecular docking could be employed to study its interaction with various protein targets. Although pharmacological outcomes are excluded from this discussion, the principles of ligand-protein interaction modeling are universal. A typical docking study involves the following steps:

Preparation of the Receptor and Ligand: The 3D structures of the protein and "this compound" are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

Analysis of Docking Poses: The predicted binding modes are analyzed to identify key intermolecular interactions, such as:

Hydrogen Bonds: Between the N-H group of the pyrrole ring and polar residues in the protein.

π-π Stacking: Between the aromatic pyrrole and phenyl rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) of the protein.

Hydrophobic Interactions: Involving the phenyl and pyrrole rings with nonpolar residues.

Sulfur-aromatic interactions: The sulfur atom can engage in specific interactions with aromatic rings.

Studies on related pyrrole derivatives have successfully used molecular docking to elucidate their binding modes with target proteins. For example, docking studies of 2-phenyl-1H-pyrrole-3-carboxamide derivatives with the 5-HT6 receptor have revealed key interactions responsible for their binding affinity. Similarly, docking has been used to study the interaction of pyrrole derivatives with tubulin.

Advanced Computational Methods for Intermolecular Interactions

To gain a deeper understanding of the intermolecular forces that govern the structure and properties of "this compound" in the solid state and in complex with other molecules, advanced computational methods are employed.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

While a crystal structure and corresponding Hirshfeld surface analysis for "this compound" are not available in the searched literature, studies on other sulfur-containing pyrrole derivatives provide a clear indication of the types of interactions that can be expected. The analysis typically involves generating a 3D Hirshfeld surface and a 2D fingerprint plot.

| Interaction Type | Appearance on Fingerprint Plot | Expected Contribution for this compound |

| H···H | Large, diffuse region in the center | A significant contribution due to the numerous hydrogen atoms. |

| C···H/H···C | Wing-like features | Important for the packing of the aromatic rings. |

| S···H/H···S | Sharp, distinct spikes | Indicative of interactions involving the sulfur atom. |

| N···H/H···N | Spikes corresponding to hydrogen bonding | Expected due to the N-H group of the pyrrole ring. |

The analysis of a pyrrolo-thiazine complex, for instance, revealed that H···H, O···H/H···O, and C···H/H···C interactions were the most prominent. For "this compound," the presence of the sulfur atom would likely lead to significant S···H contacts, influencing the crystal packing.

Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a computational method that allows for the visualization of non-covalent interactions in real space. It identifies regions of space where interactions such as hydrogen bonds, van der Waals forces, and steric clashes occur.

An NCI/RDG analysis of "this compound" would provide a detailed picture of its intramolecular and intermolecular interactions. The analysis generates isosurfaces that are color-coded to indicate the nature of the interaction:

Blue/Green surfaces: Indicate strong attractive interactions like hydrogen bonds and dipole-dipole interactions.

Green surfaces: Represent weaker van der Waals interactions.

Red surfaces: Signify repulsive interactions, such as steric clashes.

Applications in Materials Science and Catalysis

Incorporation into Functional Materials

The ability of 3-(Phenylsulfanyl)-1H-pyrrole to undergo polymerization and to be incorporated into larger molecular architectures makes it a target for creating materials with tailored properties.

Conjugated polymers derived from pyrrole (B145914), known as polypyrroles, are renowned for their electrical conductivity and environmental stability. The incorporation of a phenylsulfanyl group at the 3-position of the pyrrole ring can be leveraged to fine-tune the electronic and physical properties of the resulting polymer. The synthesis of such polymers can be achieved through both chemical and electrochemical oxidative polymerization methods. researchgate.net

In a typical chemical oxidative polymerization, the monomer, this compound, would be treated with an oxidizing agent such as iron(III) chloride (FeCl₃) in a suitable solvent. researchgate.net The polymerization proceeds via the coupling of radical cations of the monomer, leading to a polymer backbone with alternating single and double bonds, which is essential for charge transport. The phenylsulfanyl group remains as a pendant group on the polymer chain, influencing its solubility, morphology, and electronic energy levels.

Electrochemical polymerization offers a high degree of control over the polymer film's thickness and properties. researchgate.net This process involves the anodic oxidation of this compound in an electrolyte solution, leading to the deposition of the polymer film onto the electrode surface. The applied potential and the choice of electrolyte can significantly impact the final material's characteristics.

The introduction of the sulfur atom via the phenylsulfanyl group can enhance the polymer's charge carrier mobility and alter its optical band gap, which are critical parameters for applications in organic electronics, such as organic field-effect transistors (OFETs) and sensors. rsc.orgrsc.org

The reactivity of the pyrrole moiety in this compound allows for its use in the surface functionalization of various substrates, including nanoparticles and electrodes. This functionalization can impart new properties to the material's surface, such as improved dispersibility, biocompatibility, or specific recognition capabilities. researchgate.net

One approach involves the in-situ polymerization of this compound on the surface of a material. For instance, magnetic nanoparticles can be coated with a layer of polypyrrole derived from this monomer to create core-shell nanostructures. researchgate.net This coating can protect the magnetic core from oxidation and provide a platform for further chemical modification.

Another strategy for surface functionalization is the covalent attachment of this compound derivatives to a surface. This can be achieved by first modifying the pyrrole ring or the phenyl group with a reactive functional group that can form a bond with the substrate. This method allows for the creation of well-defined monolayers with specific functionalities. The functionalized surfaces can find applications in areas such as biosensors, where the pyrrole unit can act as a signal transducer, and in chromatography, where it can serve as a stationary phase with unique selectivity. nih.gov

In composite materials, a coupling agent is crucial for improving the adhesion and compatibility between two dissimilar phases, such as an inorganic filler and an organic polymer matrix. researchgate.netpsu.edu While direct evidence for the use of this compound as a coupling agent is not extensively documented, its chemical structure suggests potential in this role, particularly in systems like carbon black/elastomer composites.

The phenylsulfanyl group could interact favorably with the surface of carbon black through π-π stacking interactions, while the pyrrole ring could be made to interact with the elastomer matrix. To enhance this interaction, the pyrrole nitrogen can be functionalized with groups that are compatible with or can react with the elastomer. For example, in a sulfur-vulcanized rubber, a coupling agent with sulfur-containing groups is often beneficial. researchgate.net The inherent phenylsulfanyl group of the molecule could contribute to this compatibility.

Catalytic Roles and Methodologies

The presence of both nitrogen and sulfur atoms in this compound makes it an interesting candidate for applications in catalysis, either as a ligand for transition metals or as a precursor for organocatalysts.

The nitrogen atom of the pyrrole ring and the sulfur atom of the phenylsulfanyl group in this compound can both act as donor atoms, allowing the molecule to function as a ligand in transition metal complexes. rsc.orgmdpi.com Such ligands can play a crucial role in stabilizing the metal center and influencing the selectivity and activity of the catalyst.

The design of ligands is a key aspect of modern catalysis. By modifying the substituents on the pyrrole ring or the phenyl group, the steric and electronic properties of the ligand can be tuned to optimize the performance of the catalyst for a specific reaction. For example, the introduction of bulky groups can create a specific chiral environment around the metal center, enabling enantioselective catalysis. acs.org

While specific applications of this compound as a ligand are not widely reported, related sulfenylated pyrroles have been synthesized via gold-catalyzed reactions, highlighting the interaction of such scaffolds with transition metals. nih.govacs.org The development of catalysts based on this compound ligands could be a promising area for future research in cross-coupling reactions, hydrogenations, and other important organic transformations. beilstein-journals.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. google.com Pyrrole-based structures have been successfully employed in the design of various organocatalysts. arkat-usa.orgresearchgate.net

This compound can serve as a scaffold for the development of new organocatalysts. By introducing catalytically active functional groups, such as amines, thioureas, or Brønsted acids, onto the pyrrole framework, it is possible to create bifunctional catalysts that can activate substrates through non-covalent interactions like hydrogen bonding. beilstein-journals.orgnih.gov

For instance, a primary or secondary amine group could be introduced at a specific position on the pyrrole ring, leading to a catalyst capable of promoting aldol (B89426) or Michael reactions. The phenylsulfanyl group, in this context, could influence the catalyst's solubility and its stereochemical preferences. The development of chiral organocatalysts derived from this compound could provide new and efficient methods for the asymmetric synthesis of valuable organic compounds.

Precursors in Photocatalyzed Transformations

The application of photocatalysis in organic synthesis has gained significant traction as a sustainable and efficient methodology for the construction of complex molecular architectures under mild conditions. rsc.org In the realm of pyrrole chemistry, photocatalyzed transformations offer novel pathways for the synthesis and functionalization of this important heterocyclic motif. While direct studies on the photocatalytic reactions of This compound as a starting material are not extensively documented in the reviewed literature, its potential as a precursor can be inferred from related photocatalytic syntheses of thio-functionalized pyrroles.

Research has demonstrated the feasibility of forming C-S bonds on the pyrrole ring using visible-light photocatalysis. For instance, a method for the synthesis of thio-functionalized pyrroles has been developed utilizing β-ketodinitriles and thiophenols as starting materials, with Eosin Y acting as a metal-free organic photocatalyst under green light irradiation. acs.orgbohrium.comnih.gov This reaction proceeds via a radical pathway, highlighting the utility of photocatalysis in generating reactive intermediates for C-S bond formation. researchgate.net

The proposed mechanism for such transformations often involves the photocatalyst absorbing visible light and reaching an excited state. This excited photocatalyst can then interact with a substrate, such as a thiophenol, to generate a thiyl radical. researchgate.net This radical can then participate in a cascade of reactions, including addition to a suitable acceptor and subsequent cyclization and aromatization, to yield the thio-functionalized pyrrole product. acs.orgresearchgate.net

Given these precedents, This compound represents a potentially valuable, though currently underexplored, precursor for further photocatalytic transformations. The presence of the phenylsulfanyl group offers a handle for various photocatalytic reactions. For example, the sulfide (B99878) moiety could potentially be oxidized to a sulfoxide (B87167) or sulfone under photocatalytic conditions. Furthermore, the pyrrole ring itself is susceptible to photocatalytic C-H functionalization, allowing for the introduction of additional substituents. acs.org The generation of aryl radicals from aryl halides via photoredox catalysis and their subsequent trapping by pyrroles has been demonstrated, suggesting a possible pathway for the further arylation of This compound . acs.org

The following interactive data table summarizes the key findings from a representative study on the visible-light-mediated synthesis of thio-functionalized pyrroles, which underscores the potential for using photocatalysis to create compounds structurally related to This compound .

| Reactants | Photocatalyst | Light Source | Solvent | Product | Yield (%) |

| 2-(4-methylbenzoyl)malononitrile, Thiophenol | Eosin Y | Green LEDs | CH3CN | 2-(4-methylphenyl)-5-phenyl-4-(phenylthio)-1H-pyrrole-3-carbonitrile | 95 |

| 2-benzoylmalononitrile, 4-methylthiophenol | Eosin Y | Green LEDs | CH3CN | 5-phenyl-2-(p-tolyl)-4-((p-tolyl)thio)-1H-pyrrole-3-carbonitrile | 92 |

| 2-(4-chlorobenzoyl)malononitrile, Thiophenol | Eosin Y | Green LEDs | CH3CN | 2-(4-chlorophenyl)-5-phenyl-4-(phenylthio)-1H-pyrrole-3-carbonitrile | 88 |

| 2-(4-methoxybenzoyl)malononitrile, Thiophenol | Eosin Y | Green LEDs | CH3CN | 2-(4-methoxyphenyl)-5-phenyl-4-(phenylthio)-1H-pyrrole-3-carbonitrile | 90 |

| 2-acetylmalononitrile, Thiophenol | Eosin Y | Green LEDs | CH3CN | 2-methyl-5-phenyl-4-(phenylthio)-1H-pyrrole-3-carbonitrile | 78 |

This table is based on data from the visible-light-mediated synthesis of thio-functionalized pyrroles by Sahoo, A. K., et al. (2022). acs.org

The successful synthesis of these complex pyrrole derivatives using photocatalysis suggests that This compound could serve as a valuable building block in similar photocatalytic systems, enabling access to a wider range of functionalized pyrrole-based materials. Future research in this area could focus on exploring the direct photocatalytic functionalization of This compound to unlock its full potential in materials science and catalysis.

Advanced Synthetic Applications and Derivatives of 3 Phenylsulfanyl 1h Pyrrole

Building Block in Complex Chemical Scaffold Construction

The unique electronic and structural characteristics of 3-(Phenylsulfanyl)-1H-pyrrole make it a valuable building block for creating intricate chemical scaffolds. The pyrrole (B145914) core is a common feature in many biologically relevant molecules, and the phenylsulfanyl group provides a handle for further synthetic transformations or can be used to modulate the electronic properties of the ring system.

The pyrrole ring is a fundamental unit in the assembly of fused heterocyclic systems. Methodologies applicable to pyrrole derivatives can be extrapolated to demonstrate the potential of this compound in constructing polycyclic frameworks. A primary strategy involves the annulation of a new ring onto the existing pyrrole core.

One powerful technique is the Diels-Alder reaction. researchgate.net N-protected vinylpyrroles, for instance, can serve as dienes in [4+2] cycloaddition reactions with electron-deficient dienophiles to produce tetrahydroindole derivatives. researchgate.net By analogy, this compound could be functionalized with a vinyl group at a suitable position (e.g., C-4 or C-5 after N-protection) to engage in similar cycloadditions, leading to substituted polycyclic indoles. Another approach involves intramolecular cascade reactions. For example, catalyst-free intramolecular azide-alkene cascade reactions have been developed to create fused polycyclic N-heterocycles from appropriately substituted indole (B1671886) and pyrrole substrates. rsc.org This methodology offers a pathway to novel polycyclic pyrrole-substituted 1,2,3-triazoles. rsc.org

Furthermore, palladium-catalyzed reactions are instrumental in building fused systems. The Larock indole synthesis, a palladium-mediated annulation, has been successfully employed in the ring-closing event to form complex macrocycles containing an indole nucleus, a close relative of the pyrrole system. acs.org Such strategies highlight the potential for forming carbon-carbon bonds on the this compound scaffold to generate fused polycyclic structures.

Pyrrole is a privileged structural motif found in a vast array of natural products, including alkaloids and porphyrins. acgpubs.orgresearchgate.net Consequently, substituted pyrroles like this compound are valuable starting materials for the synthesis of analogues of these natural compounds. The synthesis of analogues allows for the exploration of structure-activity relationships and the development of novel compounds with tailored properties.

The general approach involves using the this compound core as a scaffold and elaborating its structure to mimic a portion of a natural product. For example, many marine alkaloids from sponges feature a pyrrole-imidazole or related framework. A convergent synthetic approach to dispacamide, a pyrrole-imidazole marine alkaloid, demonstrates how functionalized pyrrole units can be coupled with other heterocyclic fragments. deepdyve.com The phenylsulfanyl group in this compound can be strategically retained, modified, or replaced during the synthesis to create a library of analogues.

Below is a table illustrating how this compound could serve as a starting point for analogues of representative pyrrole-containing natural product substructures.

| Natural Product Substructure Class | Core Moiety | Potential Synthetic Contribution of this compound |

|---|---|---|

| Pyrrole-Imidazole Alkaloids | 2-aminopyrrole linked to an imidazole | Serves as a precursor to a functionalized 2-aminopyrrole fragment through functional group interconversion. |

| Lamellarin-type Alkaloids | A polysubstituted pyrrole core fused into a larger polyaromatic system | Acts as the initial pyrrole ring, with the phenylsulfanyl group directing subsequent substitutions or participating in cyclization reactions. |

| Pyrrolnitrin Analogues | A halogenated phenylpyrrole structure | Provides the fundamental phenyl-pyrrole connection, with the phenylsulfanyl linkage potentially being a precursor to direct C-C bonding. deepdyve.com |

Synthesis of N-Protected and N-Unprotected Derivatives

The reactivity of the pyrrole ring is significantly influenced by the substituent on the nitrogen atom. The acidic N-H proton can interfere with many standard organic reactions, making N-protection a critical step in the synthetic manipulation of pyrroles. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal.

The phenylsulfonyl group (-SO₂Ph) is a widely used protecting group for the pyrrole nitrogen. Its strong electron-withdrawing nature deactivates the pyrrole ring towards electrophilic attack and reduces its propensity for polymerization under acidic conditions. researchgate.net This deactivation allows for a wider range of reactions to be performed on the pyrrole scaffold with improved regioselectivity and yields. researchgate.net For example, Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole (B93442) proceeds cleanly at the C-3 position, whereas the same reaction on N-unprotected pyrrole is often problematic. researchgate.netresearchgate.net

When working with this compound, the introduction of an N-phenylsulfonyl group would yield 1-(Phenylsulfonyl)-3-(phenylsulfanyl)-1H-pyrrole. This protected derivative would be significantly more stable and amenable to further functionalization, such as lithiation followed by electrophilic quench or metal-catalyzed cross-coupling reactions at other positions of the pyrrole ring.

While the phenylsulfonyl group is highly effective, other protecting groups are also employed depending on the desired synthetic outcome. The table below summarizes common N-protecting groups for pyrroles and their strategic advantages.

| Protecting Group | Abbreviation | Key Features and Strategic Use |

|---|---|---|

| Phenylsulfonyl | -SO₂Ph | Strongly electron-withdrawing; enhances stability, directs electrophilic substitution to the C-3 position. researchgate.net |

| tert-Butoxycarbonyl | Boc | Commonly used; stable to many non-acidic reagents but can be labile. researchgate.net |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | Robust group, stable to a wide range of conditions; removed with fluoride (B91410) ions. |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Inert to a variety of reaction conditions, offering good stability; cleanly deprotected. acs.org |

The final step in many synthetic sequences is the removal of the N-protecting group to yield the free 1H-pyrrole. The choice of deprotection method must be compatible with the other functional groups present in the molecule.

The N-phenylsulfonyl group is typically removed under reductive or basic conditions. Mild alkaline hydrolysis can be effective for cleaving the N-S bond. researchgate.net For more complex substrates, stronger conditions might be required. The N-(2-phenylsulfonylethyl) group, a related protecting moiety, can be removed via a reverse Michael reaction using a base like sodium hydride. cdnsciencepub.com

The deprotection conditions for various common N-protecting groups are summarized in the following table.

| Protecting Group | Deprotection Reagents and Conditions | Reference |

|---|---|---|

| Phenylsulfonyl (-SO₂Ph) | Mild alkaline hydrolysis (e.g., NaOH/MeOH); Magnesium in methanol; Sodium amalgam | researchgate.net |

| tert-Butoxycarbonyl (Boc) | Strong acids (e.g., Trifluoroacetic acid (TFA)); Thermal cleavage | researchgate.net |

| 2,2,2-Trichloroethoxycarbonyl (Troc) | Zinc dust in acetic acid or other solvents | acs.org |

| Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | tugraz.at |

Diversification through Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk In the context of this compound, FGI provides a powerful tool for diversifying the core structure and introducing new chemical handles for further reactions.

The phenylsulfanyl group itself is a versatile functional center. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone. These higher oxidation states alter the electronic properties of the molecule and can participate in different types of reactions, such as elimination to form an alkene or acting as a leaving group in substitution reactions.

Furthermore, the pyrrole ring, once appropriately N-protected, can undergo a variety of transformations. Electrophilic aromatic substitution, such as halogenation or nitration, can introduce new substituents. The regiochemical outcome of these reactions will be dictated by the combined directing effects of the N-protecting group and the C-3 phenylsulfanyl substituent. Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are also powerful methods for installing new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyrrole ring, often following an initial halogenation or borylation step. beilstein-journals.org

The table below outlines potential functional group interconversions that can be applied to the this compound scaffold.

| Initial Functional Group | Transformation | Resulting Functional Group | Typical Reagents |

|---|---|---|---|

| Sulfide (B99878) (-SPh) | Oxidation | Sulfoxide (-SOPh) / Sulfone (-SO₂Ph) | m-CPBA, H₂O₂, Oxone® |

| Pyrrole C-H | Electrophilic Halogenation | Pyrrole C-Br / C-Cl / C-I | NBS, NCS, NIS |

| Pyrrole C-H (after N-protection) | Friedel-Crafts Acylation | Pyrrole-C(O)R | Acyl chloride, Lewis acid (e.g., AlCl₃) |

| Pyrrole C-Br (from halogenation) | Suzuki Coupling | Pyrrole C-Aryl / C-Vinyl | Ar-B(OH)₂, Pd catalyst, base |

| Ester (-CO₂R) (from acylation/oxidation) | Reduction | Alcohol (-CH₂OH) | LiAlH₄, DIBAL-H |

| Ester (-CO₂R) | Amidation | Amide (-C(O)NR₂) | Amine, heating or coupling agents |

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding

The chemical compound 3-(Phenylsulfanyl)-1H-pyrrole and its derivatives are part of a broader class of sulfur-containing pyrroles that have garnered interest in various fields of chemistry. The pyrrole (B145914) ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The introduction of a phenylsulfanyl group at the 3-position influences the reactivity and properties of the pyrrole ring.

Current understanding is largely centered on the synthesis and reactivity of substituted pyrroles. The phenylsulfonyl group, a related sulfur-containing substituent, has been utilized as a protecting and directing group in pyrrole chemistry. For instance, 1-(phenylsulfonyl)pyrrole (B93442) undergoes regioselective acylation, primarily at the 3-position, providing a route to 3-acylpyrroles. cdnsciencepub.comresearchgate.net However, this regioselectivity is not universal for all electrophilic substitution reactions. cdnsciencepub.com

The synthesis of sulfur-containing pyrroles can be achieved through various methods. One notable approach involves the gold(I)-catalyzed reaction of isoxazole-based nitrenoids with alkynyl thioethers, which provides regioselective access to 3-sulfenylated pyrroles. acs.org This method is significant as it allows for the introduction of a sulfur-containing group at a specific position on the pyrrole ring. acs.org Other synthetic strategies include the reaction of ketoximes with acetylene-based compounds, which offers versatile pathways to sulfur-containing pyrroles. tandfonline.com

Emerging Research Directions in this compound Chemistry

Emerging research is increasingly focused on the unique properties imparted by the sulfur linkage in pyrrole-based structures and their potential applications. A significant area of interest is in materials science, particularly in the development of novel polymers. Sulfur-containing pyrrole compounds are being explored as components in copolymers for various applications, including as crosslinking agents for elastomers. rsc.orgrsc.org These materials can exhibit enhanced thermal and mechanical properties. rsc.org

In medicinal chemistry, sulfur-containing heterocycles are recognized for their therapeutic potential. While specific research on the biological activities of this compound is not extensively documented in the provided results, related sulfur-containing pyrrole structures have been investigated for their potential as inhibitors of enzymes and as anticancer or antimicrobial agents. ontosight.ai The development of new synthetic methodologies that allow for the precise and efficient synthesis of functionalized sulfur-containing pyrroles is a continuing area of focus. acs.org This includes the exploration of multicomponent reactions and novel catalytic systems. uctm.edunih.gov

Potential for Novel Methodological Advancements and Material Applications

The field of sulfur-containing pyrrole chemistry holds considerable potential for methodological advancements. The development of stereoselective and regioselective synthetic methods for these compounds is a key area for future research. researchgate.net This could involve the use of novel catalysts and reagents to control the outcome of reactions and provide access to a wider range of functionalized pyrrole derivatives. For example, gold-catalyzed annulations have shown promise for the regioselective synthesis of 3-sulfenyl pyrroles. acs.org

In terms of material applications, sulfur-containing pyrroles are promising building blocks for advanced materials. Their ability to participate in polymerization reactions opens up possibilities for creating novel conductive polymers, materials for optical applications, and functional coatings. researchgate.netmdpi.com The incorporation of sulfur can enhance the properties of these materials, such as their conductivity and ability to interact with metal ions. researchgate.net The use of bio-based pyrrole compounds containing sulfur in the functionalization of materials like carbon black for applications in high-performance tires is an example of sustainable material development. mdpi.com

Challenges and Opportunities in the Field of Sulfur-Containing Pyrrole Chemistry

A primary challenge in the field of sulfur-containing pyrrole chemistry is achieving regiocontrol in substitution reactions. The pyrrole ring has multiple reactive sites, and selectively functionalizing a specific position, such as the 3-position, can be difficult. researchgate.nettandfonline.com Overcoming this challenge requires the development of more sophisticated synthetic strategies and a deeper understanding of the factors that govern reactivity.

Another challenge lies in the stability of some sulfur-containing pyrrole derivatives. The sulfur atom can be susceptible to oxidation, which can alter the properties of the molecule. acs.org Developing robust synthetic and handling procedures is crucial for the practical application of these compounds.

Despite these challenges, there are significant opportunities. The unique electronic and structural properties of sulfur-containing pyrroles make them attractive targets for the development of new pharmaceuticals, agrochemicals, and functional materials. nih.gov The ability to fine-tune the properties of these molecules by modifying the substituents on the pyrrole ring and the sulfur atom provides a vast chemical space for exploration. The development of efficient and scalable synthetic routes will be key to unlocking the full potential of this class of compounds. researchgate.net

Q & A

Basic: What are standard synthetic protocols for preparing 3-(Phenylsulfanyl)-1H-pyrrole, and how are intermediates purified?

A common approach involves regioselective cycloaddition or sulfonation reactions. For example, a xylene reflux with chloranil (1.4 mmol) and subsequent NaOH treatment can yield sulfonated pyrrole derivatives. Purification typically employs recrystallization (e.g., methanol) or column chromatography to isolate intermediates. Reaction progress is monitored via TLC or NMR .

Advanced: How can regioselectivity challenges in this compound synthesis be addressed, particularly when steric hindrance affects isomer formation?

Steric effects from substituents (e.g., phenyl groups) may block specific reaction sites. Computational modeling (DFT) can predict favorable pathways, while adjusting reaction conditions (e.g., solvent polarity, temperature) can shift equilibrium. For instance, bulky substituents at the 5-position of pyrrole can direct sulfonation to the 3-position, as observed in tricyanovinylpyrrole synthesis .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions. SHELX software is widely used for refinement, especially for disordered structures (e.g., thermal ellipsoid modeling) .

- NMR : H and C NMR in CDCl/DMSO-d identify substituent effects on chemical shifts (e.g., deshielding due to electron-withdrawing sulfanyl groups) .

Advanced: How do computational methods like DFT guide the understanding of this compound’s electronic properties?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 model) improve accuracy in calculating ionization potentials and electron densities. Basis sets like 6-31G* are recommended for modeling π-conjugation and redox behavior, critical for predicting reactivity in electrophilic substitution .

Basic: What experimental assays evaluate the biological activity of this compound derivatives?

- Neuroprotection : Pre-treat PC12 cells with derivatives, then expose to neurotoxins (e.g., 6-OHDA). Assess viability via MTT assays and apoptosis via Annexin V/PI staining .

- Antimicrobial : Agar dilution methods determine MIC values against bacterial/fungal strains. Compound 7c (a sulfonated pyrrole) showed notable activity in such studies .

Advanced: How should researchers resolve contradictions in reported synthesis yields or purity levels?

Contradictions often arise from variations in reaction conditions (e.g., reflux duration, catalyst loading). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example, extending reflux time from 25 to 30 hours improved yield by 13% in sulfonated pyrrole synthesis .

Basic: What electrochemical methods characterize the redox behavior of this compound?

Cyclic voltammetry (CV) in acetonitrile reveals multi-stage redox processes. A three-electrode system (glassy carbon working electrode) identifies oxidation potentials linked to π-electron density. Derivatives with electron-donating groups (e.g., methoxy) show lower oxidation potentials .

Advanced: What strategies mitigate crystallographic disorder in this compound derivatives?

Disorder in flexible substituents (e.g., phenyl rings) is managed via:

- Low-temperature data collection (e.g., 100 K) to reduce thermal motion.

- Occupancy refinement in SHELXL, splitting sites into discrete positions.

- PLATON SQUEEZE to model solvent-accessible voids .

Basic: What safety protocols are essential when handling this compound derivatives?

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How are structure-activity relationships (SARs) developed for this compound-based antimicrobial agents?

SARs are built by systematically varying substituents (e.g., aryl groups at the sulfanyl position) and testing activity. QSAR models using Hammett constants (σ) or logP values correlate electronic/lipophilic properties with MIC data. For example, electron-withdrawing groups enhance activity against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.